molecular formula C11H8N4 B13098666 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B13098666
M. Wt: 196.21 g/mol
InChI Key: YNHIKJLYIMGVEX-UHFFFAOYSA-N
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Description

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyridazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole typically involves the condensation of pyridazine derivatives with o-phenylenediamine. One common method includes the use of chloro(trimethyl)silane as a catalyst in pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method provides good yields and is relatively straightforward.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridazin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridazin-4-yl)-1H-benzo[d]imidazole is unique due to its specific combination of pyridazine and benzimidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyridazin-4-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)14-11(15-10)8-5-6-12-13-7-8/h1-7H,(H,14,15)

InChI Key

YNHIKJLYIMGVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=NC=C3

Origin of Product

United States

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